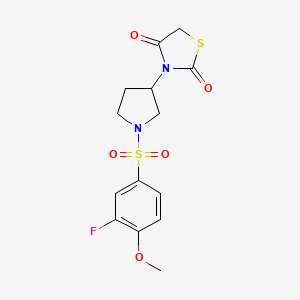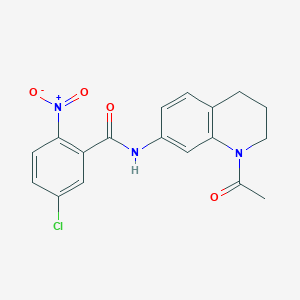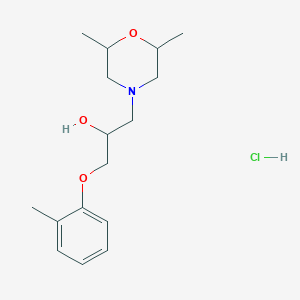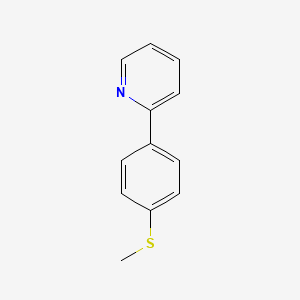
3-(1-((3-氟-4-甲氧基苯基)磺酰基)吡咯烷-3-基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a pyrrolidin-3-yl group substituted with a 3-fluoro-4-methoxybenzenesulfonyl moiety.
科学研究应用
3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
作用机制
Target of Action
Pyrrolidine and thiazolidine derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific targets of “3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of pyrrolidine and thiazolidine derivatives can vary widely depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Pyrrolidine and thiazolidine derivatives can affect various biochemical pathways depending on their specific targets. For example, they can influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME properties of pyrrolidine and thiazolidine derivatives can be influenced by factors such as their size, polarity, and the presence of specific functional groups. These properties can affect their absorption, distribution, metabolism, and excretion, and thus their bioavailability .
Result of Action
The molecular and cellular effects of pyrrolidine and thiazolidine derivatives can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrrolidine and thiazolidine derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of 3-fluoro-4-methoxybenzenesulfonyl chloride, which is then reacted with pyrrolidine to form the intermediate 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl] compound. This intermediate is subsequently reacted with thiazolidine-2,4-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfonyl position.
相似化合物的比较
Similar Compounds
3-Fluoro-4-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Thiazolidine-2,4-dione derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione lies in its combination of a thiazolidine-2,4-dione core with a pyrrolidin-3-yl group substituted with a 3-fluoro-4-methoxybenzenesulfonyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
IUPAC Name |
3-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O5S2/c1-22-12-3-2-10(6-11(12)15)24(20,21)16-5-4-9(7-16)17-13(18)8-23-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEPIWJIHJWAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2571942.png)
![N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2571943.png)
![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2571945.png)
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid](/img/structure/B2571946.png)

![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)
![Pyrazolo[1,5-a]pyridin-4-ylmethanol](/img/structure/B2571952.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2571953.png)
![N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2571955.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)


